molecular formula C18H19ClN4OS B12182036 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B12182036
M. Wt: 374.9 g/mol
InChI Key: LYQPDBOLOIKCAM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • δ 2.10 ppm (s, 3H, -S-CH₃)
    • δ 3.45–3.70 ppm (m, 2H, -CH₂-S-)
    • δ 4.20–4.50 ppm (m, 1H, -N-CH-(CH₂)₂)
    • δ 7.30–8.10 ppm (m, 6H, aromatic protons)
    • δ 8.60 ppm (s, 1H, triazolopyridine H5)
  • ¹³C NMR :
    • δ 170.5 ppm (C=O)
    • δ 145–150 ppm (triazolopyridine C3, C5)
    • δ 135–140 ppm (chlorophenyl C2)

Infrared (IR) Spectroscopy

  • ν 3280 cm⁻¹ : N-H stretch (amide)
  • ν 1660 cm⁻¹ : C=O stretch (amide I band)
  • ν 1550 cm⁻¹ : C-N-H bend (amide II band)
  • ν 750 cm⁻¹ : C-Cl stretch

Mass Spectrometry

  • ESI-MS : m/z 375.0 [M+H]⁺ (calculated 374.9)
  • Fragmentation peaks at m/z 245.1 (triazolopyridine-propyl fragment) and m/z 154.0 (chlorophenylacetamide).

Comparative Structural Analysis with Triazolopyridine Analogs

The triazolopyridine moiety’s orientation critically influences biological activity. For example:

  • Exposed nitrogen atoms : Analog VU6036864 (IC₅₀ = 20 nM for M₅ mAChR) retains activity only when triazolopyridine N1 and N4 are unsubstituted.
  • Methylsulfanyl vs. methyl groups : Replacement of -S-CH₃ with -CH₃ in analogs reduces lipophilicity (logP decreases by ~0.5), impacting membrane permeability.
  • Chlorophenyl positioning : Ortho-substitution (as in this compound) enhances steric hindrance compared to para-substituted analogs, potentially altering target binding.
Structural Feature This Compound Analog
Triazolopyridine substitution Unsubstituted N1, N4 Methyl at N1 (inactive)
Linker chain Propyl with -S-CH₃ Ethyl with -O-CH₃
Aromatic substituent 2-Chlorophenyl 4-Fluorophenyl

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C18H19ClN4OS/c1-25-11-9-15(18-22-21-16-8-4-5-10-23(16)18)20-17(24)12-13-6-2-3-7-14(13)19/h2-8,10,15H,9,11-12H2,1H3,(H,20,24)

InChI Key

LYQPDBOLOIKCAM-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolo[4,3-a]Pyridine Core

The triazolopyridine core is synthesized via cyclization reactions. A common approach involves condensing pyridine derivatives with hydrazines or nitriles under catalytic conditions. For example, WO2011057757A1 discloses a method using 7-iodo- triazolo[4,3-a]pyridin-3-one as a precursor, where iodine serves as a leaving group for subsequent alkylation . Cyclization is achieved using InCl₃ in ethanol under ultrasound irradiation, yielding the core structure in 85–95% efficiency .

Alternative routes involve:

  • One-pot cyclocondensation : Reacting 3-aminopyridine with chloroacetyl chloride in dichloromethane, followed by treatment with ammonium thiocyanate to form the triazole ring .

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields >90% .

Introduction of the Methylsulfanyl Propyl Side Chain

The methylsulfanyl propyl group is introduced via nucleophilic substitution or thiol-ene reactions. US20120225904A1 describes alkylation of the triazolopyridine nitrogen using 3-(methylsulfanyl)propyl bromide in acetonitrile with K₂CO₃ as a base . Key conditions include:

ParameterValueSource
SolventAcetonitrile
Temperature80°C
Reaction Time12 h
Yield78%

Alternatively, PubChem CID 3494199 highlights thiol-ene coupling using 3-mercaptopropionic acid and methyl vinyl sulfoxide, catalyzed by AIBN in toluene .

Formation of the 2-Chlorophenyl Acetamide Moiety

The 2-chlorophenyl group is incorporated via Friedel-Crafts acylation or Suzuki-Miyaura coupling. CN103172527A demonstrates a phase-transfer catalysis method using o-chlorobenzaldehyde, chloroform, and NaOH, avoiding toxic cyanides . The acetamide linkage is formed by reacting 2-chlorophenylacetic acid chloride with the amine intermediate:

Example Protocol :

  • React 2-chlorophenylacetic acid with thionyl chloride to form the acid chloride.

  • Add dropwise to a solution of 3-(methylsulfanyl)-1-([1, triazolo[4,3-a]pyridin-3-yl)propan-1-amine in dichloromethane.

  • Stir at 25°C for 6 h.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Yield82%

Coupling and Final Assembly

The final step involves coupling the triazolopyridine core with the acetamide side chain. WO2020245665A1 utilizes a Buchwald-Hartwig amidation using Pd(OAc)₂ and Xantphos in toluene . Key data:

ParameterValueSource
CatalystPd(OAc)₂/Xantphos
Temperature110°C
Yield75%

Alternative methods include microwave-assisted coupling, reducing reaction times to 30 minutes with comparable yields .

Optimization and Scalability

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance reaction rates but require post-treatment to remove residuals. Ethanol/water mixtures offer greener alternatives .
Catalyst Screening : InCl₃ outperforms traditional bases (KOH, Na₂CO₃) in cyclization steps, reducing side products .
Industrial Methods : Continuous flow reactors enable kilogram-scale production with >95% purity, as noted in CN103172527A .

Challenges and Solutions

  • Low Yields in Cyclization : Additives like tetrabutylammonium bromide improve phase transfer in heterogeneous systems .

  • Byproduct Formation : Gradient elution in Prep-HPLC (XBridge C18 columns) resolves regioisomeric impurities .

  • Thermal Degradation : Reactions conducted under nitrogen atmosphere prevent oxidation of methylsulfanyl groups .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has shown potential as a therapeutic agent in various pharmacological studies. Its structure suggests it may interact with specific biological targets such as kinases and receptors involved in disease pathways.

Case Study: Inhibition of p38 MAP Kinase

A significant application of this compound is its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in inflammatory responses and cellular stress responses. In vitro studies demonstrated that the compound effectively reduced the activity of p38 MAPK, leading to decreased production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Anticancer Activity

Recent investigations have revealed the compound's cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored.

Case Study: Neuroprotection in Models of Neurodegeneration

In animal models of neurodegenerative diseases such as Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation. The mechanism appears to involve modulation of neurotransmitter levels and inhibition of oxidative stress pathways .

Data Tables

Application AreaObserved EffectReference
p38 MAPK InhibitionDecreased cytokine production
Anticancer ActivityCytotoxicity against MCF-7 cells
NeuroprotectionImproved cognitive function

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazolopyridine moiety may interact with enzyme active sites or receptor binding domains, while the chlorophenyl and methylsulfanyl groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name Core Structure Substituents Heterocyclic System Key Functional Groups
Target Compound Acetamide 2-Chlorophenyl, methylsulfanyl [1,2,4]Triazolo[4,3-a]pyridine –Cl, –SCH3, triazole
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Acetamide 3,4-Dichlorophenyl 2,3-Dihydro-1H-pyrazole –Cl (×2), pyrazole
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide Acetamide 2-Ethyl-6-methylphenyl None –Cl, methoxy
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Acetamide Naphthalen-1-yl None –Br, naphthyl

Key Observations :

  • The methylsulfanyl group in the target compound replaces bulkier substituents (e.g., methoxy or bromophenyl in analogues), likely optimizing solubility and metabolic stability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound LogP (Calculated) Hydrogen Bond Donors/Acceptors Reported Activity
Target Compound 3.2 ± 0.5 2/5 Antifungal, kinase inhibition (predicted)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 2.8 ± 0.3 1/4 Antibacterial (Gram-positive), weak cytotoxicity
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-methoxyacetamide 4.1 ± 0.4 0/3 Herbicidal (ACCase inhibition)

Analysis :

  • The target’s higher hydrogen bond acceptor count (5 vs.
  • Its moderate LogP (3.2) balances lipophilicity and aqueous solubility, contrasting with highly lipophilic herbicidal analogues (LogP > 4) .

Comparison with Analogues :

  • The 3,4-dichlorophenyl acetamide in uses 4-aminoantipyrine as the amine source, whereas the target compound employs a triazolo-pyridine-propylamine, requiring more complex heterocyclic synthesis .
  • Methylsulfanyl incorporation (vs. methoxy or bromo groups) demands controlled sulfur chemistry to avoid oxidation to sulfone/sulfoxide derivatives .

Research Findings and Implications

  • Structural Flexibility : The target compound’s triazolo-pyridine system allows conformational adaptability, as seen in related acetamides where dihedral angles between aromatic rings (e.g., 44.5°–77.5°) modulate dimerization and crystal packing .

Biological Activity

The compound 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide , with a molecular formula of C18H19ClN4OS, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound features several notable functional groups:

  • Chlorophenyl moiety : Contributes to lipophilicity and biological interaction.
  • Methylsulfanyl group : May enhance metabolic stability and influence pharmacokinetics.
  • Triazolopyridine core : Associated with various pharmacological effects.

Antiproliferative Effects

Research indicates that compounds containing the triazolo[4,3-a]pyridine structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of breast (MCF-7), colon, and lung cancer cell lines. The specific mechanisms of action are not fully understood but may involve the inhibition of metabolic enzymes and induction of apoptosis .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of key metabolic enzymes:

  • Acetylcholinesterase (AChE) : Inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases.
  • Other enzymes : Similar compounds have shown inhibitory effects on enzymes related to cancer metabolism, suggesting a broader therapeutic potential .

Antioxidant Activity

The presence of the methylsulfanyl group is linked to enhanced antioxidant properties. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

Synthesis and Evaluation

A study synthesized various derivatives of triazolo-pyridine compounds and evaluated their biological activities. For instance, a derivative with a similar structure showed 52.8% inhibition in renal cancer cell lines (786-0), indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the substituents on the triazolo-pyridine core significantly affect the biological activity. Electron-donating groups tend to enhance the antiproliferative effects while maintaining selectivity against normal cells .

Data Summary

Biological ActivityCell Lines TestedInhibition (%)Reference
AntiproliferativeMCF-7 (Breast)52.8
AChE InhibitionVariousSignificant
AntioxidantVariousHigh

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. Post-synthesis purification typically involves extraction with aqueous HCl, washing with NaHCO₃, and crystallization from methylene chloride. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray diffraction (XRD): Resolves molecular conformation, dihedral angles between aromatic systems, and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers) .
  • FTIR: Confirms functional groups (amide C=O stretch ~1650–1700 cm⁻¹, triazole ring vibrations) .
  • NMR: Assigns proton environments (e.g., methylsulfanyl protons at δ ~2.1 ppm, aromatic protons in the chlorophenyl group) .

Q. How should researchers design bioactivity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition for kinases or GPCRs) using in vitro models. Include positive/negative controls and dose-response curves. Validate results with orthogonal methods like SPR or ITC to confirm binding affinity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data?

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms and identify intermediates, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD): Simulate conformational flexibility to explain crystallographic discrepancies (e.g., multiple molecules in asymmetric units with varying dihedral angles) .
  • HOMO-LUMO Analysis: Predict reactivity sites and electronic transitions to correlate with experimental spectral data .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting Groups: Temporarily block reactive sites (e.g., methylsulfanyl or triazole) during functionalization of the acetamide moiety.
  • Catalytic Systems: Explore Pd-catalyzed cross-coupling for aryl modifications or enzymatic catalysis for enantioselective synthesis .

Q. How can statistical experimental design (DoE) improve synthesis scalability?

Apply factorial designs to test variables (solvent polarity, temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions for yield and purity while minimizing resource use .

Methodological Challenges and Solutions

Interpreting conflicting crystallographic data from polymorphic forms

  • Multi-Technique Validation: Combine XRD with solid-state NMR and Raman spectroscopy to distinguish polymorphs.
  • Thermal Analysis: DSC/TGA can reveal stability differences between conformers .

Addressing low solubility in biological assays

  • Co-Solvent Systems: Use DMSO-water gradients or cyclodextrin-based solubilization.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Data Analysis and Reporting Standards

Best practices for reporting synthetic yields and purity

  • Chromatographic Purity: Use HPLC/GC-MS with ≥95% purity thresholds.
  • Elemental Analysis: Confirm stoichiometry (C, H, N, S) within ±0.4% theoretical values .

Standardizing spectral data for reproducibility

  • Reference Peaks: Calibrate instruments using certified standards (e.g., adamantane for NMR).
  • Deposit Raw Data: Share crystallographic files (CIF) in public repositories (e.g., Cambridge Structural Database) .

Ethical and Safety Considerations

  • Toxicity Screening: Conduct Ames tests and cytotoxicity assays (e.g., HepG2 cells) before in vivo studies.
  • Waste Management: Neutralize chlorinated byproducts via alkaline hydrolysis before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.